molecular formula C13H8F2O B1297833 (3-Fluorophenyl)(4-fluorophenyl)methanone CAS No. 345-71-1

(3-Fluorophenyl)(4-fluorophenyl)methanone

Cat. No. B1297833
CAS RN: 345-71-1
M. Wt: 218.2 g/mol
InChI Key: ZHUXSAKDWNNBCQ-UHFFFAOYSA-N
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Description

The compound "(3-Fluorophenyl)(4-fluorophenyl)methanone" is a fluorinated aromatic ketone, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) linked to two aromatic rings. In this case, both aromatic rings are substituted with fluorine atoms at specific positions. The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of the compound, making it a subject of interest in various fields such as pharmaceuticals and material science.

Synthesis Analysis

The synthesis of fluorinated aromatic ketones typically involves the formation of the carbonyl group between two aromatic rings. In the case of related compounds, such as those described in the provided papers, synthesis methods can vary. For example, the synthesis of a thiophene derivative involved a reaction in dry ethanol with orthophosphoric acid, followed by purification steps including extraction and recrystallization . Another synthesis approach for an indolizin derivative involved a coupling reaction followed by intramolecular cyclization . These methods highlight the diverse synthetic strategies that can be employed to create fluorinated aromatic ketones and their derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic ketones is characterized by the presence of a carbonyl group linking two benzene rings, which in this case are substituted with fluorine atoms. The exact position of the fluorine atoms can influence the molecular geometry and electronic distribution. X-ray diffraction studies are often used to determine the precise molecular structure, as seen in the synthesis of a morpholino-indazole derivative where single-crystal X-ray diffraction was utilized .

Chemical Reactions Analysis

Fluorinated aromatic ketones can undergo various chemical reactions, primarily due to the reactivity of the carbonyl group. They can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group. The presence of fluorine atoms can affect the reactivity of the carbonyl group by withdrawing electron density and making the carbon more electrophilic. The papers provided do not detail specific reactions for "(3-Fluorophenyl)(4-fluorophenyl)methanone," but they do discuss the synthesis and reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic ketones are influenced by the presence of the carbonyl group and the fluorine substituents. The refractive indices of a related compound in different solvent mixtures were measured, providing insight into the compound's interaction with light and its electronic properties . The polarizability, molar volume, and other parameters were calculated to understand the solute-solvent interactions . The antimicrobial and antitumor activities of some derivatives also highlight the potential biological applications of these compounds .

Scientific Research Applications

Antitumor Activity

(Zhi-hua Tang, W. Fu, 2018) reported the synthesis of a derivative compound, demonstrating inhibition against various cancer cell lines, highlighting its potential in antitumor activity.

Neuroreceptor Imaging

Research by (P. Blanckaert, I. Burvenich, F. Devos, G. Slegers, 2007) developed a SPECT tracer derivative for imaging the serotonin 5-HT2A receptor in the brain, indicating its application in neurology and psychiatric disorder studies.

Material Science and Pharmaceuticals

(S. Nagaraju, M. A. Sridhar, N. R. Sreenatha, C. S. P. Kumara, M. P. Sadashiva, 2018) discussed the synthesis of a thiophene derivative, illustrating the significance of such compounds in material science and pharmaceuticals due to their broad biological activities.

Physical Chemistry Research

A study by (S. K. Chavan, B. A. Gop, 2016) focused on the refractive indices of a derivative in different solvents, providing insights into its physical and chemical properties relevant to solute-solvent interactions.

Molecular Structure Analysis

(Mei-lin Zhang, J. Yang, 2010) synthesized a derivative to explore its crystal packing and molecular structure, contributing to the understanding of intermolecular interactions.

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-fluorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUXSAKDWNNBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334430
Record name (3-Fluorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(4-fluorophenyl)methanone

CAS RN

345-71-1
Record name (3-Fluorophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluorophenyl)(4-fluorophenyl)methanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Sasse, X Ligneau, B Sadek, S Elz… - Archiv der …, 2001 - Wiley Online Library
Para‐substituted aromatic ethers with benzophenone or related structural elements and a 3‐(1H‐imidazol‐4‐yl)propyloxy moiety were prepared by Mitsunobu‐type ether synthesis or S …
Number of citations: 30 onlinelibrary.wiley.com

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